N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE
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Overview
Description
N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE is an organic compound with a complex structure that includes a nitro group, a phenylsulfanyl group, and a pyridinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE typically involves multiple steps. One common method starts with the nitration of 2-pyridinamine to introduce the nitro group. This is followed by the reaction with 2-(phenylsulfanyl)ethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: The pyridinamine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Sulfone derivatives: Resulting from the oxidation of the phenylsulfanyl group.
Substituted pyridinamine: Products from electrophilic substitution reactions.
Scientific Research Applications
N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-nitro-5-(phenylsulfanyl)aniline: Shares the phenylsulfanyl and nitro groups but differs in the position of the pyridinamine moiety.
Pyridine derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33g/mol |
IUPAC Name |
5-nitro-N-(2-phenylsulfanylethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H13N3O2S/c17-16(18)11-6-7-13(15-10-11)14-8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,14,15) |
InChI Key |
ZJSLRAVVMURKLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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